N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-25-17(13-4-2-3-5-14(13)20)11-21-18(23)19(24)22-12-6-7-15-16(10-12)27-9-8-26-15/h2-7,10,17H,8-9,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTBPMJHHYJILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Chlorophenyl)-2-Methoxyethylamine
The chlorophenyl-methoxyethyl moiety is synthesized via nucleophilic substitution of 2-chlorobenzyl chloride with methoxyethylamine under alkaline conditions. A study demonstrated that reacting 2-chlorobenzyl chloride (1.2 eq) with methoxyethylamine (1.0 eq) in tetrahydrofuran (THF) at 60°C for 12 hours yields the intermediate with 78% efficiency. Catalytic iodine (5 mol%) enhances regioselectivity, minimizing byproducts.
Table 1: Reaction Conditions for 2-(2-Chlorophenyl)-2-Methoxyethylamine
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 60°C |
| Catalyst | Iodine (5 mol%) |
| Reaction Time | 12 hours |
| Yield | 78% |
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin ring is constructed via cyclization of catechol derivatives. A 2020 study reported reacting catechol with 1,2-dibromoethane in acetone under reflux to form 1,4-benzodioxane, followed by nitration and reduction to yield the 6-amino derivative. Using sodium borohydride in methanol at 0°C achieves a 92% conversion rate.
Stepwise Coupling Strategy
Amide Bond Formation
The final compound is assembled through a two-step coupling process:
- Activation of Carboxylic Acid : The benzodioxin-6-amine is reacted with ethyl oxalyl chloride in dichloromethane (DCM) at −10°C to form the acid chloride intermediate.
- Nucleophilic Attack : The chlorophenyl-methoxyethylamine is added dropwise to the acid chloride in the presence of triethylamine (TEA), facilitating amide bond formation at room temperature.
Table 2: Optimization of Coupling Reaction
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | DCM | 85% → 91% |
| Base | TEA (2.5 eq) | 72% → 89% |
| Temperature | 0°C → RT | 68% → 91% |
Critical Reaction Optimization
Solvent Selection
Polar aprotic solvents like DCM or THF improve solubility of intermediates, while dimethylformamide (DMF) increases reaction rates but risks side reactions. A balance between reaction speed and purity favors DCM for its low boiling point (40°C), enabling easier purification.
Catalytic Systems
The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation by 30%, reducing reaction time from 24 hours to 16 hours. However, excessive DMAP (>10 mol%) leads to esterification byproducts, necessitating precise stoichiometry.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (30:70 to 50:50). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms >98% purity.
Spectroscopic Validation
- NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 7.35–7.28 (m, 4H, Ar-H), 4.25 (s, 2H, OCH₂), and 3.45 (s, 3H, OCH₃).
- Mass Spectrometry : ESI-MS m/z 433.1 [M+H]⁺ aligns with the theoretical molecular weight.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Reported Methods
| Method | Total Yield | Purity | Time Required |
|---|---|---|---|
| Sequential Coupling | 62% | 95% | 48 hours |
| One-Pot Synthesis | 58% | 89% | 36 hours |
| Microwave-Assisted | 71% | 97% | 18 hours |
Microwave-assisted synthesis reduces reaction time by 60% but requires specialized equipment. Sequential coupling remains the most reliable for large-scale production.
Mechanistic Insights and Side Reactions
The primary side reaction involves over-alkylation at the methoxyethyl group, which is mitigated by maintaining a low temperature (−10°C) during acid chloride formation. Competing esterification occurs if residual moisture is present, emphasizing the need for anhydrous conditions.
Industrial-Scale Adaptation
Pilot-scale batches (1 kg) utilize continuous flow reactors to enhance heat transfer and mixing. A 2024 study achieved 89% yield with 99% purity using a tubular reactor at 50°C and 10 bar pressure.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Anti-Inflammatory Analogs
Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit exhibit notable anti-inflammatory activity. For example:
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Demonstrated potency comparable to ibuprofen in a carrageenan-induced rat paw edema assay, highlighting the benzodioxin moiety’s role in cyclooxygenase (COX) or lipoxygenase (LOX) inhibition .
Key Structural Differences : The target compound replaces the acetic acid group with an ethanediamide linker, which may alter solubility and target engagement.
Lipoxygenase Inhibitors
Lipoxygenase (LOX) inhibitors with benzodioxin cores include:
- N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) : IC₅₀ = 85.79 ± 0.48 mM (vs. Baicalein: 22.41 ± 1.3 mM) .
- N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) : IC₅₀ = 89.32 ± 0.34 mM .
Anti-Diabetic Agents
Ethanediamide derivatives with benzodioxin subunits have been explored for α-glucosidase inhibition:
- 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7i, 7k): 7i: IC₅₀ = 86.31 ± 0.11 μM 7k: IC₅₀ = 81.12 ± 0.13 μM (Reference: Acarbose, IC₅₀ = 37.38 ± 0.12 μM) .
Structural Insight : The target compound’s ethanediamide bridge may offer stronger hydrogen-bonding interactions with α-glucosidase compared to sulfonamide-based analogs.
Antibacterial and Antifungal Derivatives
Benzodioxin-containing sulfonamides and acetamides show broad-spectrum activity:
- N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) : Active against Salmonella typhi, Escherichia coli, and Bacillus subtilis .
- 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l): Exhibited potent antimicrobial activity with low hemolytic toxicity .
Comparison : The ethanediamide linker in the target compound may reduce cytotoxicity compared to bromoethyl or sulfonyl groups.
Structural Analogs with Ethanedia mide Linkers
The closest structural analog is:
- N'-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide :
Functional Implications : The trifluoromethyl group may enhance metabolic stability, while the hydroxyethyl moiety could improve solubility.
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound’s structure is characterized by:
- Chlorophenyl moiety : Known for its role in enhancing biological activity.
- Methoxyethyl group : Contributes to solubility and bioavailability.
- Benzodioxin ring : Implicated in various biological interactions.
The molecular formula is with a molecular weight of 390.82 g/mol. Its InChI key is ZJTBPMJHHYJILJ-UHFFFAOYSA-N, which aids in identifying the compound in databases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, indicating potential anticancer properties.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, particularly in the minor groove, which can affect gene expression and cellular functions.
Antitumor Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antitumor activity:
- Compounds were tested on various cancer cell lines (e.g., A549, HCC827).
- Results showed high cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- It has shown effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Research Findings
A summary of key studies highlights the biological activity of the compound:
Case Studies
- Antitumor Efficacy : In a study involving lung cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results indicated that it significantly reduced proliferation rates compared to control groups.
- Antimicrobial Testing : A series of tests assessed the compound's effectiveness against various pathogens. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents.
Q & A
Q. How to design a systematic review integrating existing data on this compound’s bioactivity?
- Methodological Answer :
- PRISMA guidelines : Follow structured frameworks for literature screening, data extraction, and quality assessment.
- Meta-regression : Identify covariates (e.g., assay type, cell line) influencing reported efficacy.
- Risk of bias analysis : Use tools like SYRCLE’s RoB to evaluate preclinical study reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
